molecular formula C11H13BrO B3212188 3-(3-Bromophenyl)-3-methylbutan-2-one CAS No. 109757-55-3

3-(3-Bromophenyl)-3-methylbutan-2-one

Cat. No.: B3212188
CAS No.: 109757-55-3
M. Wt: 241.12 g/mol
InChI Key: DYTZLYOWSOWOLX-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3-methylbutan-2-one is a brominated aromatic ketone characterized by a 3-bromophenyl group attached to a branched aliphatic chain. This compound’s structure features a ketone group at the second carbon of a butan-2-one backbone, with a methyl group and a 3-bromophenyl substituent at the third carbon.

Properties

IUPAC Name

3-(3-bromophenyl)-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8(13)11(2,3)9-5-4-6-10(12)7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTZLYOWSOWOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-methylbutan-2-one can be achieved through several methods. One common approach involves the bromination of a precursor compound, such as 3-phenyl-3-methylbutan-2-one, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of 3-(3-Bromophenyl)-3-methylbutan-2-one may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also considered to minimize the environmental impact of the production process .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogen-Substituted Chalcones

Several halogenated chalcones synthesized via Claisen-Schmidt condensation (microwave-assisted) provide a basis for comparison:

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3)

  • Structure : Features a 3-bromophenyl group and a p-tolyl substituent linked by an α,β-unsaturated ketone.
  • Cytotoxicity : IC50 = 422.22 ppm against MCF-7 breast cancer cells, indicating moderate activity .
  • Synthesis : 62.32% yield via microwave irradiation .

(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4)

  • Structure : Replaces the p-tolyl group in C3 with a bulkier 4-isopropylphenyl group.
  • Cytotoxicity : IC50 = 22.41 ppm, significantly more potent than C3, likely due to enhanced hydrophobic interactions with cellular targets .
  • Synthesis : 55.32% yield under similar conditions .

Key Differences :

  • The substituent on the second aromatic ring (p-tolyl vs. 4-isopropylphenyl) drastically affects cytotoxicity. Bulkier groups may improve target binding or membrane permeability.
  • The α,β-unsaturated ketone in chalcones contributes to bioactivity, a feature absent in 3-(3-Bromophenyl)-3-methylbutan-2-one, which may explain lower inferred activity for the latter .

Sulfone-Containing Analog

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one

  • Structure : Shares the butan-2-one backbone but replaces the bromophenyl group with a phenylsulfonyl moiety.
  • Synthesis : Prepared via nucleophilic substitution of 1-bromo-3,3-dimethylbutan-2-one with benzenesulfinic acid (84.1% yield) .
  • Relevance : The sulfone group enhances electrophilicity and stability, making it useful as a directing group in asymmetric catalysis. This contrasts with the bromophenyl group, which may participate in halogen bonding or act as a leaving group .

Complex Brominated Ketones

(2S,3S)-3-(3-Bromophenyl)-6,6-dimethyl-2-nitro-2,3,6,7-tetrahydrobenzofuran-4(5H)-one

  • Structure : Incorporates the 3-bromophenyl group into a bicyclic benzofuran system with additional nitro and dimethyl substituents.
  • Relevance : The rigid benzofuran scaffold and stereochemistry likely influence its biological activity and metabolic stability, though specific data are unavailable .

1-(3-Bromo-5-chloro-2-hydroxyphenyl)-3-methyl-1-butanone Structure: Features a dihalogenated (Br, Cl) aromatic ring with a hydroxyl group, increasing polarity compared to 3-(3-Bromophenyl)-3-methylbutan-2-one. Potential Applications: The hydroxyl group may facilitate hydrogen bonding in drug-receptor interactions .

Non-Brominated Ketones

3-Methylbutan-2-one

  • Structure : A simple aliphatic ketone lacking aromatic or halogen substituents.
  • Role in Food Chemistry: Formed during beer wort boiling via degradation of iso-alpha acids. Its concentration is influenced by hop polyphenols, highlighting the impact of substituents on reactivity and stability .

Structural and Functional Analysis Table

Compound Name Key Structural Features Bioactivity (IC50) Synthesis Yield Key Applications/Notes
3-(3-Bromophenyl)-3-methylbutan-2-one Bromophenyl, methyl, ketone Not reported Not specified Hypothesized intermediate
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) α,β-unsaturated ketone, bromophenyl, p-tolyl 422.22 ppm 62.32% Moderate cytotoxicity
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) α,β-unsaturated ketone, bromophenyl, isopropyl 22.41 ppm 55.32% High cytotoxicity
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one Sulfonyl, dimethyl, ketone Not reported 84.1% Catalysis, directing group
3-Methylbutan-2-one Simple aliphatic ketone Not applicable Not applicable Food flavoring, brewing byproduct

Biological Activity

3-(3-Bromophenyl)-3-methylbutan-2-one, also known as a brominated ketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromophenyl group that may influence its interaction with biological targets.

  • Molecular Formula : C11H13BrO
  • Molecular Weight : 241.13 g/mol
  • CAS Number : 109757-55-3

Biological Activity Overview

Research indicates that 3-(3-Bromophenyl)-3-methylbutan-2-one exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. The following sections detail these activities based on diverse studies.

Antimicrobial Activity

Studies have demonstrated that compounds similar to 3-(3-Bromophenyl)-3-methylbutan-2-one possess significant antimicrobial properties. The bromine atom in the structure enhances the compound's reactivity, potentially leading to increased efficacy against a range of pathogens.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of 3-(3-Bromophenyl)-3-methylbutan-2-one has been explored in various studies. Preliminary results indicate that it may inhibit the proliferation of cancer cells through several mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Evaluation
A study evaluated the effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5025

The IC50 value was determined to be approximately 20 µM, indicating a dose-dependent response in inhibiting cell viability.

The mechanism by which 3-(3-Bromophenyl)-3-methylbutan-2-one exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell growth and proliferation.
  • Receptor Interaction : It could bind to receptors on the cell surface, triggering pathways that lead to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(3-Bromophenyl)-3-methylbutan-2-one, it is useful to compare it with structurally similar compounds.

Compound Antimicrobial Activity Anticancer Activity (IC50)
3-(4-Bromophenyl)-2-butanoneModerate30 µM
4-(Bromophenyl)-1-butanoneLow>50 µM
3-(3-Bromophenyl)-3-methylbutan-2-one High20 µM

This comparison highlights the enhanced activity of 3-(3-Bromophenyl)-3-methylbutan-2-one relative to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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